molecular formula C20H26O4 B1673082 Jolkinolide B CAS No. 37905-08-1

Jolkinolide B

Numéro de catalogue: B1673082
Numéro CAS: 37905-08-1
Poids moléculaire: 330.4 g/mol
Clé InChI: SOVOCMGDFRGRKF-MCDHERAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale du Jolkinolide B implique plusieurs étapes à partir du diosphenol . Le processus comprend la préparation de 4-ylidène-2,3-buténolides substitués, qui sont des intermédiaires clés dans la synthèse .

Méthodes de production industrielle : La production industrielle du this compound implique généralement l’extraction des racines d’Euphorbia fischeriana. Les racines sont broyées, tamisées et soumises à une extraction à l’aide de solvants . L’extrait est ensuite purifié pour isoler le this compound.

Analyse Des Réactions Chimiques

Types de réactions : Le Jolkinolide B subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans diverses conditions.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’espèces réactives de l’oxygène, tandis que la réduction peut produire des structures diterpénoïdes modifiées.

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Anticancer Properties

1.1 Mechanisms of Action

Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, colorectal, and hepatocellular carcinoma cells. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of the PI3K/Akt/mTOR Pathway : this compound significantly inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. In studies involving MCF-7 breast cancer cells and LNCaP prostate cancer cells, treatment with this compound resulted in increased apoptosis and decreased cell viability .
  • Regulation of Apoptotic Markers : The compound affects the expression of key apoptotic proteins such as Bcl-2 and Bax. For instance, in MDA-MB-231 cells, this compound treatment led to a decrease in the Bcl-2/Bax ratio, promoting cytochrome c release and caspase-3 activation .
  • Induction of Endoplasmic Reticulum Stress : In colorectal carcinoma cells, this compound was found to provoke endoplasmic reticulum stress, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .

1.2 Cancer Types Targeted

Cancer TypeEffects ObservedReferences
Breast CancerInduces apoptosis via PI3K/Akt pathway inhibition
Prostate CancerSuppresses cell growth and induces apoptosis
Colorectal CarcinomaInhibits cell viability and induces ER stress-mediated apoptosis
Hepatocellular CarcinomaReduces migration and invasion; induces apoptosis

Clinical Implications

2.1 Potential Therapeutic Applications

Given its promising anticancer properties, this compound is being investigated for potential use as a therapeutic agent in various cancers. Its ability to target multiple pathways suggests that it could be effective not only as a standalone treatment but also in combination therapies.

  • Combination Therapies : Studies indicate that this compound may enhance the efficacy of existing treatments. For example, combining this compound with chemotherapy agents has shown synergistic effects in inhibiting tumor growth .
  • Targeting Specific Cancer Subtypes : Research has highlighted that this compound may have differential effects on cancer subtypes. For instance, it has been noted to have a more significant impact on luminal B subtype breast cancer compared to luminal A .

Case Studies

Several studies provide insights into the therapeutic potential of this compound:

  • Breast Cancer Study : A study demonstrated that treatment with this compound significantly reduced the proliferation and migration of luminal B subtype breast cancer cells while increasing apoptosis rates .
  • Hepatocellular Carcinoma Study : Research indicated that this compound inhibited migration and invasion in Huh-7 and SK-Hep-1 cell lines by downregulating β-catenin signaling pathways .

Comparaison Avec Des Composés Similaires

Le Jolkinolide B est unique parmi les diterpénoïdes en raison de ses bioactivités et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :

Ces composés partagent certains mécanismes d’action mais diffèrent par leurs cibles spécifiques et leur efficacité.

Activité Biologique

Jolkinolide B (JB) is a diterpenoid compound derived from Euphorbia fischeriana, known for its diverse biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.

This compound exhibits multiple anticancer mechanisms, primarily through the modulation of apoptosis and cell proliferation pathways. Key findings include:

  • Inhibition of PI3K/Akt Pathway : JB has been shown to downregulate the PI3K/Akt signaling pathway, leading to increased apoptosis in various cancer cells, including breast cancer (MCF-7 and BT-474) and gastric cancer (MKN45) cells. This pathway is crucial for cell survival, and its inhibition promotes cell death through caspase activation .
  • Induction of Apoptosis : JB induces apoptosis in a dose-dependent manner by activating caspase-3 and -9 while downregulating anti-apoptotic proteins such as BCL-2. In hepatocellular carcinoma (HCC) cells, JB increases Bax expression, promoting apoptosis .
  • Cell Cycle Arrest : Studies indicate that JB causes S-phase arrest in cancer cells, which is associated with downregulation of key regulatory proteins like Cyclin A and CDK2 .

Breast Cancer

Research has demonstrated that JB significantly inhibits the proliferation and migration of breast cancer cells. In vitro studies revealed:

  • Cell Proliferation : JB reduced the absorbance value (A value) in MCF-7 and BT-474 cell lines, indicating decreased cell proliferation (P < 0.01) compared to control groups .
  • Apoptosis Induction : The compound increased apoptotic cell numbers significantly (P < 0.01), suggesting a potent effect against luminal B subtype breast cancer .

Hepatocellular Carcinoma

In HCC models, JB exhibited notable anti-tumor effects:

  • Inhibition of Migration and Invasion : JB inhibited the migration and invasion of Huh-7 and SK-Hep-1 cells while promoting apoptosis by regulating the expression of EMT markers such as E-cadherin and vimentin .
  • Regulation of Musashi-2 : The compound was found to downregulate Musashi-2, a protein implicated in tumor progression, further enhancing its anti-cancer effects .

Gastric Cancer

JB also shows promise in gastric cancer treatment:

  • Cell Cycle Alterations : In MKN45 cells, JB induced S-phase arrest and decreased expression levels of cell cycle regulators, indicating its potential as an antigastric cancer agent .

Summary of Findings

The following table summarizes the biological activities and effects of this compound across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of PI3K/Akt pathway; induction of apoptosisReduced proliferation; increased apoptosis
Hepatocellular CarcinomaInhibition of migration/invasion; regulation of Musashi-2Decreased EMT markers; enhanced apoptosis
Gastric CancerCell cycle arrest; downregulation of cyclinsS-phase arrest; reduced proliferative markers

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Breast Cancer Study : A study showed that JB significantly inhibited BT-474 breast cancer cells' proliferation and migration while increasing apoptosis through PI3K/Akt pathway modulation .
  • HCC Study : Another research highlighted that JB effectively inhibited HCC cell migration and invasion by affecting EMT processes and inducing apoptosis via Bax/BCL-2 regulation .
  • Gastric Cancer Study : Research indicated that JB induced S-phase arrest in MKN45 gastric cancer cells, suggesting its potential as a therapeutic agent against gastric tumors .

Propriétés

IUPAC Name

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOCMGDFRGRKF-MCDHERAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958923
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-08-1
Record name Jolkinolide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37905-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jolkinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jolkinolide B
Reactant of Route 2
Jolkinolide B
Reactant of Route 3
Jolkinolide B
Reactant of Route 4
Jolkinolide B
Reactant of Route 5
Jolkinolide B
Reactant of Route 6
Jolkinolide B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.